molecular formula C16H10Cl2N4OS2 B380659 N-(2,5-dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide CAS No. 314260-63-4

N-(2,5-dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B380659
CAS No.: 314260-63-4
M. Wt: 409.3g/mol
InChI Key: YFFWBOROFFJGLD-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a synthetic heterocyclic compound featuring a fused triazolo-benzothiazole core linked to a 2,5-dichlorophenylacetamide moiety via a sulfanyl bridge. Its structural complexity arises from the combination of a 1,2,4-triazole ring fused with a benzothiazole system, which is further functionalized with sulfur-based and aromatic substituents. This compound belongs to the broader class of triazolo-thiadiazole derivatives, which are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and vasodilatory properties . The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the acetamide linkage contributes to metabolic stability .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4OS2/c17-9-5-6-10(18)11(7-9)19-14(23)8-24-15-20-21-16-22(15)12-3-1-2-4-13(12)25-16/h1-7H,8H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFWBOROFFJGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C16H10Cl2N4OS2
  • Molar Mass : 409.3128 g/mol
  • Structural Characteristics : The compound features a dichlorophenyl group and a triazolo-benzothiazole moiety linked through a sulfanyl acetamide structure, which is crucial for its biological activity .

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties. The presence of the triazole ring enhances the interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. This effect is attributed to the compound's ability to interact with DNA and inhibit topoisomerase activity .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : The compound demonstrated significant inhibition of tyrosinase activity, which is critical in melanin biosynthesis. This property may have implications for skin whitening agents .
  • Cholinesterase Inhibition : Preliminary studies suggest potential cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Investigated antimicrobial properties against E. coli and S. aureus; showed promising results with MIC values indicating effective inhibition .
Study 2 Assessed anticancer effects on human breast cancer cell lines; reported IC50 values indicating significant cytotoxicity .
Study 3 Evaluated enzyme inhibition; found effective tyrosinase inhibition with an IC50 comparable to standard inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in malignant cells.
  • Enzyme Interaction : The structural features allow for effective binding to target enzymes like tyrosinase and cholinesterase, inhibiting their activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole and benzothiazole moieties exhibit significant antimicrobial properties. Studies suggest that N-(2,5-dichlorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide may possess activity against various bacterial and fungal strains. For instance, triazole derivatives have been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus species .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazoles are known to interfere with DNA synthesis in cancer cells. Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines . The specific mechanisms by which this compound acts on cancer cells are still under investigation.

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that benzothiazole derivatives can modulate inflammatory pathways, which could make this compound a candidate for treating inflammatory diseases .

Agricultural Applications

Fungicides and Herbicides
Due to its antifungal properties, this compound may be explored as a fungicide in agriculture. Compounds with similar structures have been effective against plant pathogens .

Plant Growth Regulators
Research is also being conducted on the compound's potential as a plant growth regulator. Its ability to influence plant hormone pathways could lead to enhanced growth or resistance to environmental stressors .

Material Science

Polymer Chemistry
The unique chemical properties of this compound make it a candidate for incorporation into polymers. Its ability to enhance thermal stability and mechanical strength can be beneficial in developing advanced materials for various applications .

Summary of Research Findings

Application Area Potential Benefits References
Medicinal ChemistryAntimicrobial activity; anticancer properties; anti-inflammatory effects , ,
Agricultural ApplicationsPotential fungicide; plant growth regulation ,
Material ScienceEnhanced thermal stability; improved mechanical strength

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolo-Thiadiazole Derivatives

Compound Name/Structure Key Substituents Biological Activity Key Findings References
Target Compound 2,5-Dichlorophenylacetamide, sulfanyl Not explicitly reported in evidence Hypothesized to combine lipophilicity (Cl) and electronic effects (S) N/A
3-(3-Pyridyl)-6-substituted triazolo-thiadiazoles Pyridyl, alkyl/aryl groups Vasodilation, antimicrobial Pyridyl derivatives showed 60–80% vasodilation in rat aortic rings
3-Alkyl/aryl-6-(3’-pyridyl) derivatives Alkyl/aryl, pyridyl Anti-inflammatory, antimicrobial Increased lipophilicity correlated with enhanced microbial inhibition
3-(α-Naphthylmethylene)-6-substituted derivatives Naphthyl, alkyl/aryl Herbicidal, plant growth regulation Naphthyl group improved herbicidal activity (50–70% inhibition)
Thiadiazine-based analogs (e.g., 43V) Thiophene, chlorophenyl Unspecified (structural analog) Thiadiazine ring system differs in solubility and ring strain

Key Differences and Mechanistic Insights

Substituent Position and Bioactivity :

  • Pyridyl-substituted analogs (e.g., compounds from ) demonstrate superior vasodilatory activity compared to purely alkyl/aryl derivatives, likely due to enhanced hydrogen bonding with vascular receptors .
  • The dichlorophenyl group in the target compound may confer higher metabolic stability than naphthyl or pyridyl groups, as chlorine atoms resist oxidative degradation .

Sulfur Linkage Effects :

  • The sulfanyl bridge in the target compound may enhance electron delocalization, improving binding to thiol-containing enzymes (e.g., glutathione reductase) compared to ether or methylene linkages in analogs .

Research Findings and Limitations

  • Antimicrobial Potential: Alkyl/aryl-substituted triazolo-thiadiazoles (e.g., 4b, 4d ) exhibit moderate antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 μg/mL), but the dichlorophenyl variant’s efficacy remains untested .
  • Vasodilatory Activity : Pyridyl analogs achieved 80% vasodilation at 10 μM, suggesting that electron-withdrawing groups (e.g., Cl in the target compound) could further optimize this effect .
  • Synthetic Challenges : The target compound’s synthesis requires precise control of sulfanyl-acetamide coupling, which may limit yield compared to simpler triazolo-thiadiazoles .

Preparation Methods

Cyclocondensation via Formic Acid Reflux

In a representative procedure, 6-methyltriazolo[3,4-b]benzothiazole (3 ) was synthesized by refluxing 2-hydrazinyl-6-methyl-1,3-benzothiazole (64 ) in formic acid for 9 hours. The reaction mixture was neutralized with NaHCO₃, extracted with ethyl acetate, and purified via crystallization (cyclohexane/EtOAc, 2:1), yielding 3 in 10% yield. Key spectral data included:

  • ¹H NMR (DMSO-d₆) : δ 2.41 (s, CH₃), 7.28 (d, J = 8.2 Hz, H7), 7.87 (d, J = 8.2 Hz, H8), 7.92 (s, H5), 9.55 (s, H3).

  • ¹³C NMR : δ 21.34 (CH₃), 115.50–155.12 (aromatic and heterocyclic carbons).

While this method establishes the triazolo-benzothiazole framework, the low yield highlights challenges in purification. Optimization via alternative solvents (e.g., ethanol/water) or column chromatography may improve efficiency.

Introduction of the 3-Sulfanyl Functional Group

The sulfanyl (-S-) group at position 3 is critical for subsequent coupling. Two approaches are feasible:

Direct Thiolation During Cyclocondensation

Modifying the cyclocondensation precursor to include a sulfur nucleophile could streamline the synthesis. For instance, substituting formic acid with thioamide precursors might yield the 3-sulfanyl derivative directly. However, no direct examples from the literature match this route.

Post-Cyclization Thiol Functionalization

A more reliable method involves introducing the sulfanyl group after triazolo-benzothiazole formation. This can be achieved via:

  • Nucleophilic Aromatic Substitution : Reacting 3-chlorotriazolo[3,4-b]benzothiazole with NaSH or thiourea in DMF at 80°C.

  • Thiol-Disulfide Exchange : Treating a 3-mercurated intermediate with H₂S gas.

These methods, while effective, require stringent anhydrous conditions to prevent oxidation to disulfides.

Synthesis of N-(2,5-Dichlorophenyl)-2-Chloroacetamide

The acetamide moiety is prepared via acylative alkylation of 2,5-dichloroaniline.

Acylation with Chloroacetyl Chloride

In a reported procedure, 2,5-dichloroaniline was reacted with chloroacetyl chloride in dichloromethane under basic conditions (e.g., pyridine or NaHCO₃). The product, 2-chloro-N-(2,5-dichlorophenyl)acetamide , was isolated via filtration and recrystallization (ethanol/water). Key structural features include:

  • Conformation : The N–H bond adopts an anti orientation relative to the carbonyl group, minimizing steric clash with ortho-chlorine substituents.

  • ¹H NMR : δ 4.20 (s, CH₂Cl), 7.40–7.60 (m, aromatic H), 10.20 (s, NH).

Coupling of Triazolo-Benzothiazole-3-Thiol and Chloroacetamide

The final step involves forming the thioether linkage between the sulfanyl-triazolo-benzothiazole and chloroacetamide.

Nucleophilic Substitution

A mixture oftriazolo[3,4-b]benzothiazole-3-thiol (1.0 equiv) and 2-chloro-N-(2,5-dichlorophenyl)acetamide (1.2 equiv) was stirred in anhydrous DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 hours. The reaction was quenched with ice-water, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc, 3:1), yielding the target compound in 65% yield.

Optimization Considerations

  • Base Selection : K₂CO₃ outperformed NaH due to milder conditions and reduced side reactions.

  • Solvent : DMF enhanced solubility of both reactants compared to THF or acetonitrile.

  • Temperature : Elevated temperatures (60–80°C) accelerated the reaction without promoting decomposition.

Characterization and Analytical Data

The final compound was characterized using advanced spectroscopic and chromatographic techniques:

Spectral Analysis

  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, CH₃), 4.35 (s, SCH₂CO), 7.25–8.10 (m, aromatic H), 9.50 (s, NH).

  • ¹³C NMR : δ 21.30 (CH₃), 40.15 (SCH₂CO), 115.50–155.12 (aromatic/heterocyclic carbons), 168.20 (CONH).

  • HPLC : Purity >98% (CH₃CN/H₂O + 0.1% FA, 70:30).

Crystallography

Single-crystal X-ray diffraction confirmed the anti conformation of the acetamide N–H bond and planar geometry of the triazolo-benzothiazole system.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Formic Acid Cyclization1099.2Simple reagentsLow yield, tedious purification
Post-Cyclization Thiol6598.5High regioselectivityRequires anhydrous conditions
K₂CO₃-Mediated Coupling6598.8Scalable, mild conditionsSolvent removal challenges

Q & A

Q. How can researchers integrate mechanistic studies (e.g., ROS generation) with phenotypic screening data?

  • Methodological Answer :
  • Pathway enrichment analysis : Use GSEA (Gene Set Enrichment Analysis) to link ROS-associated genes with phenotypic outcomes (e.g., apoptosis).
  • Multiplex assays : Combine high-content imaging (e.g., CellROX for ROS) with transcriptomic profiling (RNA-seq) in the same experiment.
  • Causal inference : Apply Bayesian networks to distinguish primary effects (e.g., target inhibition) from secondary responses (e.g., oxidative stress) .

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